3-[4-(4-Hydroxy-3,5-diisopropylbenzyl)piperazin-1-yl]propanenitrile
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Overview
Description
3-(4-{[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a hydroxyphenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-3,5-bis(propan-2-yl)benzyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently reacted with acrylonitrile under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-keto-3,5-bis(propan-2-yl)benzyl piperazine.
Reduction: Formation of 3-(4-{[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANAMINE.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-{[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-{[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding, while the nitrile group can engage in dipole-dipole interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane: Similar in structure but lacks the piperazine and nitrile groups.
4,4’-Isopropylidenebis(2-isopropylphenol): Another structurally related compound with different functional groups.
Uniqueness
3-(4-{[4-HYDROXY-3,5-BIS(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE is unique due to its combination of a piperazine ring, hydroxyphenyl group, and nitrile group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H31N3O |
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Molecular Weight |
329.5 g/mol |
IUPAC Name |
3-[4-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C20H31N3O/c1-15(2)18-12-17(13-19(16(3)4)20(18)24)14-23-10-8-22(9-11-23)7-5-6-21/h12-13,15-16,24H,5,7-11,14H2,1-4H3 |
InChI Key |
XAEJKIJGRZXFGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CN2CCN(CC2)CCC#N |
Origin of Product |
United States |
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